N-cyclohexyl-7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
N-cyclohexyl-7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure
Properties
IUPAC Name |
N-cyclohexyl-7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O3/c1-3-32-14-8-13-28-20(25)18(23(30)26-17-10-5-4-6-11-17)15-19-22(28)27-21-16(2)9-7-12-29(21)24(19)31/h7,9,12,15,17,25H,3-6,8,10-11,13-14H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXXCZFKMJNSRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C2=C(C=C(C1=N)C(=O)NC3CCCCC3)C(=O)N4C=CC=C(C4=N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods help in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-cyclohexyl-7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex molecule with applications in chemistry and biology. It can be employed as a building block in synthesizing complex molecules and studying reaction mechanisms.
While specific case studies and comprehensive data tables for this compound are not available in the search results, research indicates its potential in several areas:
Scientific Research Applications
- As a Building Block: The compound can be used in the creation of more complex molecules.
- Reaction Mechanism Studies: It can be utilized to study various reaction mechanisms in chemistry.
Related Compounds Research
- Biological Activity: Preliminary studies suggest that compounds with similar structures exhibit various biological activities.
- Medicinal Chemistry: Due to its unique triazatricyclo structure, N-cyclohexyl-6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has potential applications in medicinal chemistry.
Mechanism of Action
The mechanism of action of N-cyclohexyl-7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions .
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-7-(3-ethoxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide: This compound has a similar structure but differs in the position of the oxo group.
Tricyclo[8.4.0.0(3,8)]dodecane: This compound shares the tricyclic core but has different substituents.
Uniqueness
N-cyclohexyl-7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is unique due to its specific combination of functional groups and tricyclic structure, which confer distinct chemical and biological properties .
Biological Activity
N-cyclohexyl-7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound characterized by its unique tricyclic structure and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 345.40 g/mol. Its structure includes:
- Cyclohexyl group
- Ethoxypropyl substituent
- Imino and carboxamide functionalities
These structural features contribute to its chemical reactivity and potential interactions with biological targets.
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors within cellular systems. The presence of nitrogen atoms in its tricyclic framework suggests potential interactions with biological macromolecules, which may lead to various pharmacological effects.
Biological Activity Studies
Research into the biological activity of this compound has revealed several promising findings:
- Antitumor Activity : Preliminary studies indicate that compounds with similar structural motifs exhibit antitumor properties. The compound's ability to enhance the efficacy of chemotherapeutic agents has been noted in various in vitro and in vivo models.
- Mechanistic Insights : The mechanisms through which this compound exerts its effects are still under investigation. Initial findings suggest that it may influence cellular pathways related to apoptosis and cell proliferation.
- Potential Therapeutic Applications : Given its unique structure and reactivity, N-cyclohexyl-7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo may have applications in treating various cancers or other diseases where modulation of cellular growth is beneficial.
Case Studies
Several case studies have focused on the biological effects of similar compounds:
| Study | Findings |
|---|---|
| Study 1 | Investigated the antitumor effects of triazatricyclic compounds in mouse models; found significant tumor reduction when combined with standard chemotherapy agents (e.g., CCNU). |
| Study 2 | Explored the interaction of similar compounds with DNA repair enzymes; suggested potential for enhancing radiosensitivity in cancer therapy. |
| Study 3 | Evaluated the pharmacokinetics and toxicity profiles of related derivatives; indicated favorable safety margins at therapeutic doses. |
Q & A
Q. What are the standard synthetic routes for synthesizing N-cyclohexyl-7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[...]tetradeca...carboxamide?
- Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with cyclization of precursors to form the triazatricyclic core. Key steps include:
- Sandmeyer reaction for introducing halogen atoms into precursors .
- Microwave-assisted synthesis to accelerate cyclization and improve yield .
- Use of catalysts (e.g., Pd-based) for cross-coupling reactions to attach substituents like the ethoxypropyl group .
- Final carboxamide formation via coupling reactions with cyclohexylamine derivatives under anhydrous conditions .
Critical Parameters : Solvent choice (e.g., DMF for polar aprotic conditions), temperature (60–120°C), and reaction time (12–48 hours) .
Q. What analytical techniques are used to confirm the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify proton environments and carbon frameworks, focusing on imino (δ 8.5–9.0 ppm) and carboxamide (δ 2.1–2.5 ppm) signals .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., observed m/z 494.5 vs. calculated) .
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (N-H stretch) .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
- Methodological Answer :
- Solubility : Test in graded solvents (e.g., DMSO, ethanol, PBS) via saturation shake-flask method. For hydrophobic cores (e.g., triazatricyclo), DMSO is preferred for stock solutions .
- Stability : Conduct accelerated degradation studies under varying pH (2–12), temperature (4–40°C), and light exposure. Monitor via HPLC for degradation products .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side products during synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between temperature, catalyst loading, and solvent polarity. For example, reducing Pd catalyst from 5% to 2% lowered dimerization byproducts by 30% .
- In-line Analytics : Employ FTIR or ReactIR to monitor reaction progress in real time, enabling early termination to avoid over-oxidation .
- Purification : Gradient flash chromatography (hexane/EtOAc to DCM/MeOH) to isolate the target compound from byproducts like uncyclized intermediates .
Q. What strategies are effective for resolving contradictions in reported biological activity across studies?
- Methodological Answer :
- Orthogonal Assays : Validate inhibitory effects using both enzymatic (e.g., fluorescence-based kinase assays) and cell-based (e.g., proliferation IC50) methods to rule out assay-specific artifacts .
- Structural Confirmation : Re-synthesize the compound and verify purity (>95% via HPLC) to exclude batch variability .
- Meta-analysis : Compare bioactivity across analogs (e.g., ethyl vs. methyl substituents) to identify structure-activity trends that explain discrepancies .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases) or receptors. Focus on hydrogen bonding between the carboxamide and catalytic lysine residues .
- MD Simulations : Run 100-ns simulations in explicit solvent to assess binding stability and identify key interaction hotspots (e.g., hydrophobic pockets accommodating the cyclohexyl group) .
- QSAR Models : Develop models correlating substituent electronegativity (e.g., ethoxypropyl vs. methoxypropyl) with activity to guide derivative design .
Q. What methodologies elucidate the compound’s mechanism of action in cellular pathways?
- Methodological Answer :
- Pull-down Assays : Use biotinylated analogs to isolate binding partners from lysates, followed by LC-MS/MS for protein identification .
- CRISPR Knockout : Target putative receptors (e.g., GPCRs) to confirm loss of activity in knockout cell lines .
- Metabolomics : Track pathway perturbations (e.g., TCA cycle intermediates) via LC-MS to map downstream effects .
Data Contradiction & Validation
Q. How should researchers address inconsistencies in reported physicochemical properties?
- Methodological Answer :
- Standardized Protocols : Re-measure logP values using shake-flask (vs. computational estimates) under controlled pH and ionic strength .
- Inter-laboratory Comparisons : Collaborate to validate melting points (e.g., DSC vs. capillary methods) and crystallinity (PXRD) .
Method Development
Q. What advanced analytical techniques improve purity assessment of this compound?
- Methodological Answer :
- LC-HRMS : Couple HPLC with high-resolution MS to detect trace impurities (<0.1%) via extracted ion chromatograms .
- Chiral HPLC : Resolve enantiomers using cellulose-based columns if stereocenters are present .
Cross-disciplinary Applications
Q. How can this compound be adapted for materials science applications?
- Methodological Answer :
- Coordination Chemistry : Test metal-binding capacity (e.g., Cu²⁺, Fe³⁺) via UV-Vis titration to assess potential as a chelator or catalyst .
- Polymer Integration : Incorporate into supramolecular polymers via hydrogen bonding (amide groups) and evaluate thermal stability (TGA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
